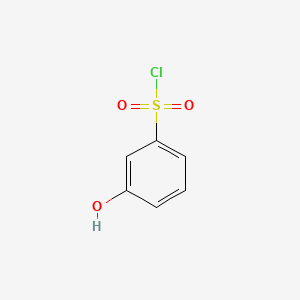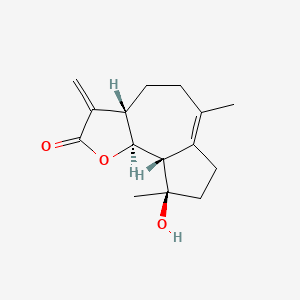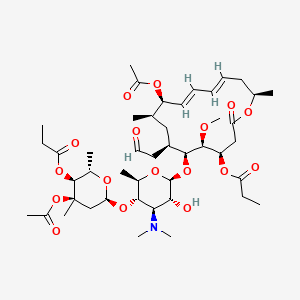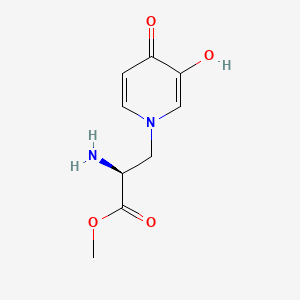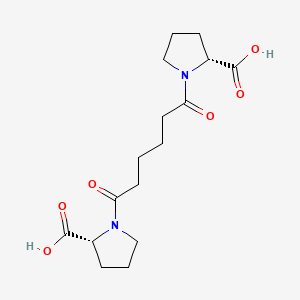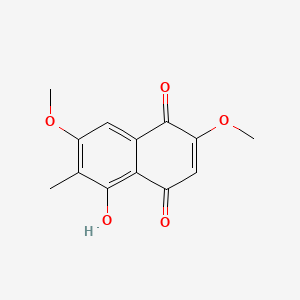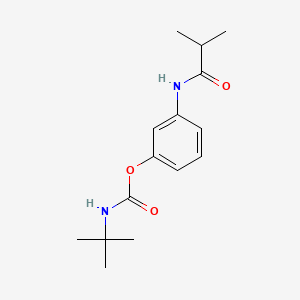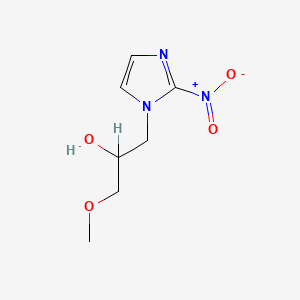![molecular formula C20H20N2O4 B1676658 1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)
1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone
Overview
Description
ML406 is a small molecule probe known for its anti-tubercular activity. It inhibits the enzyme DAPA synthase (BioA) in Mycobacterium tuberculosis, which is crucial for biotin biosynthesis. This inhibition results in the compound’s potent antibacterial properties, making it a valuable tool in tuberculosis research .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is a key component of the microtubule structure within cells . Tubulin is a leading target for anticancer agents .
Mode of Action
The compound interacts with tubulin, modulating microtubule assembly . This interaction can cause mitotic blockade and cell apoptosis by suppressing tubulin polymerization or stabilizing microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are crucial for cell division . This disruption can lead to cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Result of Action
The compound’s interaction with tubulin and its subsequent effects on microtubule assembly can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for anticancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML406 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the benzo[d][1,3]dioxole core.
- Introduction of the piperazine ring.
- Coupling of the phenyl and ethanone groups.
Industrial Production Methods: Industrial production of ML406 typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes:
- Bulk synthesis of intermediates.
- Sequential coupling reactions under controlled conditions.
- Purification using chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: ML406 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ML406 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study enzyme inhibition and reaction mechanisms.
Biology: Investigates the role of biotin biosynthesis in Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for tuberculosis treatment.
Industry: Utilized in the development of new antibacterial agents and drug discovery.
Comparison with Similar Compounds
- Cefepime Dihydrochloride Monohydrate
- Robinetin
- N2-methylguanine
- Lanopepden mesylate
- Sultamicillin
- Pentamidine isethionate
- Dalbavancin
- Metronidazole
Comparison: ML406 is unique due to its specific inhibition of DAPA synthase (BioA) in Mycobacterium tuberculosis. While other compounds like Cefepime and Metronidazole also exhibit antibacterial properties, ML406’s mechanism of action and target specificity make it particularly valuable for tuberculosis research .
Properties
IUPAC Name |
1-[4-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGPASMZSNEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


